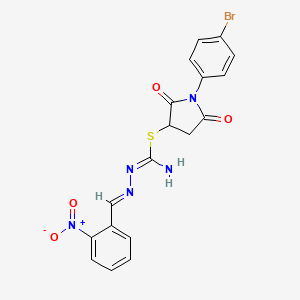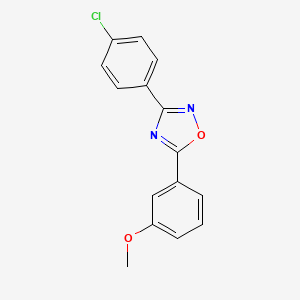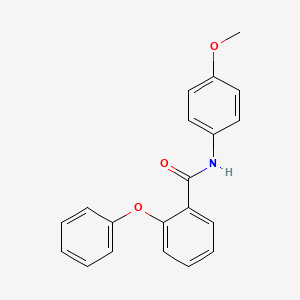
N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. AB-FUBINACA belongs to the indazole family of synthetic cannabinoids and has a similar chemical structure to other cannabinoids such as THC.
Mécanisme D'action
N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. The compound binds to these receptors and activates downstream signaling pathways, leading to the modulation of various physiological processes such as pain perception, mood regulation, and immune function.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide has been found to exhibit potent analgesic, anxiolytic, and anti-inflammatory effects in preclinical studies. The compound has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide has several advantages as a research tool, including its high potency, selectivity for cannabinoid receptors, and availability in pure form. However, the compound also has some limitations, such as its potential for abuse and the lack of long-term safety data.
Orientations Futures
There are several future directions for research on N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide, including:
1. Investigation of the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Study of the compound's effects on immune function and inflammation, particularly in the context of autoimmune diseases.
3. Development of novel analogs of N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide with improved therapeutic properties and reduced potential for abuse.
4. Investigation of the long-term safety and toxicity of N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide in animal models and humans.
5. Exploration of the potential of N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide as a tool for studying the endocannabinoid system and its role in physiological processes.
In conclusion, N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic cannabinoid with significant potential for therapeutic applications in the treatment of various medical conditions. The compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments. Further research is needed to fully understand the therapeutic potential of N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide and to develop safer and more effective analogs of the compound.
Méthodes De Synthèse
The synthesis of N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide involves the reaction of 2-chlorobenzyl cyanide with 3-methyl-1-benzofuran-2-carboxylic acid in the presence of a base and a catalyst. The reaction produces N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide as a white crystalline powder with a molecular weight of 383.5 g/mol.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions such as chronic pain, anxiety, and depression. The compound has been found to exhibit potent analgesic and anxiolytic effects in preclinical studies. N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide has also been investigated for its potential as a neuroprotective agent and has shown promising results in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-11-13-7-3-5-9-15(13)21-16(11)17(20)19-10-12-6-2-4-8-14(12)18/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIGCAXFIICXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5775766.png)

![4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5775781.png)
![methyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5775786.png)
![{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5775793.png)

![{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5775811.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea](/img/structure/B5775818.png)


![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5775843.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5775862.png)